molecular formula C10H15NO3S B049909 3-Butoxybenzenesulfonamide CAS No. 123045-57-8

3-Butoxybenzenesulfonamide

Cat. No. B049909
M. Wt: 229.3 g/mol
InChI Key: QEIOFANKLCHXEO-UHFFFAOYSA-N
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Description

3-Butoxybenzenesulfonamide is a sulfonamide derivative that has been widely used in scientific research for its diverse applications. This compound is synthesized through a multi-step process, and its mechanism of action involves inhibiting the activity of certain enzymes in the body.

Mechanism Of Action

The mechanism of action of 3-Butoxybenzenesulfonamide involves inhibiting the activity of carbonic anhydrase enzymes. These enzymes are involved in the conversion of carbon dioxide to bicarbonate, which is important for maintaining pH balance in the body. By inhibiting carbonic anhydrase activity, 3-Butoxybenzenesulfonamide can disrupt this process and lead to changes in pH balance.

Biochemical And Physiological Effects

The biochemical and physiological effects of 3-Butoxybenzenesulfonamide are largely related to its inhibition of carbonic anhydrase enzymes. This inhibition can lead to changes in pH balance, which can affect a variety of physiological processes. Additionally, 3-Butoxybenzenesulfonamide has been shown to have anti-cancer properties, although the exact mechanism of this effect is not well understood.

Advantages And Limitations For Lab Experiments

One advantage of using 3-Butoxybenzenesulfonamide in lab experiments is its specificity for carbonic anhydrase enzymes. This specificity allows researchers to study the effects of carbonic anhydrase inhibition without affecting other biological processes. However, one limitation of using this compound is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are many future directions for research involving 3-Butoxybenzenesulfonamide. One area of interest is the development of new synthetic methods that can increase yield and reduce the number of steps required. Additionally, researchers are interested in exploring the anti-cancer properties of this compound and identifying the specific mechanisms involved. Finally, there is interest in developing new derivatives of 3-Butoxybenzenesulfonamide that can be used in a variety of scientific research applications.
Conclusion
In conclusion, 3-Butoxybenzenesulfonamide is a sulfonamide derivative that has been widely used in scientific research for its diverse applications. This compound is synthesized through a multi-step process, and its mechanism of action involves inhibiting the activity of certain enzymes in the body. While there are advantages and limitations to using this compound in lab experiments, there are many future directions for research that will continue to expand our understanding of its applications and effects.

Synthesis Methods

The synthesis of 3-Butoxybenzenesulfonamide involves a multi-step process that includes the reaction of 3-butoxybenzene with chlorosulfonic acid, followed by the addition of ammonia to form the sulfonamide. This synthesis method has been optimized over the years to increase yield and reduce the number of steps required.

Scientific Research Applications

3-Butoxybenzenesulfonamide has been used in a variety of scientific research studies, including cancer research, enzymology, and neuroscience. This compound has been shown to inhibit the activity of carbonic anhydrase enzymes, which are involved in a variety of physiological processes. Additionally, 3-Butoxybenzenesulfonamide has been used as a tool to study the effects of carbonic anhydrase inhibition on various biological systems.

properties

CAS RN

123045-57-8

Product Name

3-Butoxybenzenesulfonamide

Molecular Formula

C10H15NO3S

Molecular Weight

229.3 g/mol

IUPAC Name

3-butoxybenzenesulfonamide

InChI

InChI=1S/C10H15NO3S/c1-2-3-7-14-9-5-4-6-10(8-9)15(11,12)13/h4-6,8H,2-3,7H2,1H3,(H2,11,12,13)

InChI Key

QEIOFANKLCHXEO-UHFFFAOYSA-N

SMILES

CCCCOC1=CC(=CC=C1)S(=O)(=O)N

Canonical SMILES

CCCCOC1=CC(=CC=C1)S(=O)(=O)N

synonyms

3-Butoxybenzenesulfonamide

Origin of Product

United States

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